Sodium (4-fluorophenyl)methanesulfinate
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Overview
Description
Sodium (4-fluorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6FNaO2S and a molecular weight of 196.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium (4-fluorophenyl)methanesulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite or sodium bisulfite under controlled conditions . For instance, the preparation of sodium methanesulfinate can be achieved by reacting methanesulfonyl chloride with sodium sulfite in an aqueous medium .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale reactions under optimized conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving sodium sulfite in water.
- Adding the sulfonyl chloride dropwise while maintaining the reaction temperature.
- Stirring the reaction mixture until the reaction is complete.
- Filtering and purifying the product through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Sodium (4-fluorophenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted sulfinates.
Scientific Research Applications
Sodium (4-fluorophenyl)methanesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium (4-fluorophenyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This reactivity is due to the presence of the sulfinyl group, which can undergo nucleophilic attack or participate in redox reactions .
Comparison with Similar Compounds
- Sodium methanesulfinate (CH3NaO2S)
- Sodium benzenesulfinate (C6H5SO2Na)
- Sodium toluenesulfinate (C7H7SO2Na)
Comparison: Sodium (4-fluorophenyl)methanesulfinate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and stability. Compared to sodium methanesulfinate, it has a higher molecular weight and different electronic properties due to the aromatic ring and fluorine substituent .
Properties
Molecular Formula |
C7H6FNaO2S |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;(4-fluorophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
ORTQTTMZVYWLEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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